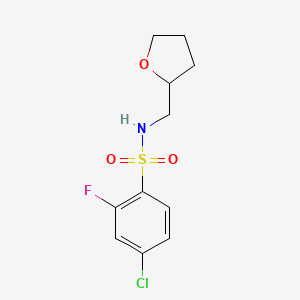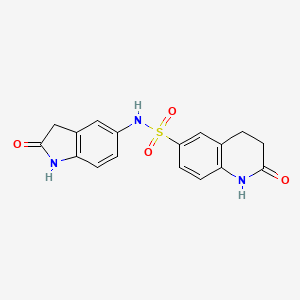![molecular formula C17H14N2O2 B7564930 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B7564930.png)
3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one, also known as MQ, is a quinoxaline derivative that has been extensively studied for its various biological activities. MQ exhibits a wide range of pharmacological properties, including anti-inflammatory, antioxidant, antitumor, and antiviral effects. Due to its diverse biological activities, MQ has gained significant attention in the scientific community.
Wirkmechanismus
The mechanism of action of 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant effects are due to its ability to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one has also been shown to inhibit the activity of various enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one has also been shown to inhibit the activity of COX-2 and iNOS, which are enzymes involved in the inflammatory process. Additionally, 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one has been shown to possess antioxidant properties, which help to reduce oxidative stress and prevent cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities, making it a versatile compound for various experiments. However, there are also some limitations to using 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. Additionally, the toxicity of 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one has not been extensively studied, and its safety profile is not well established.
Zukünftige Richtungen
There are several future directions for the study of 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one. One potential area of research is the development of 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one-based drugs for the treatment of inflammatory diseases such as arthritis and cancer. Another area of research is the study of the mechanism of action of 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one, which could help to identify new targets for drug development. Additionally, the safety and toxicity of 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one need to be further studied to establish its safety profile.
Synthesemethoden
3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one can be synthesized by a series of chemical reactions starting from 4-methoxybenzaldehyde and 2-nitroaniline. The synthesis involves the reduction of the nitro group to an amine, followed by the condensation with the aldehyde to form the final product, 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one. The synthesis of 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one has been optimized to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one has been extensively studied for its various biological activities. It has been shown to possess potent anti-inflammatory and antioxidant effects, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and cancer. 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one has also been shown to exhibit antitumor and antiviral effects, making it a potential candidate for the development of anticancer and antiviral drugs.
Eigenschaften
IUPAC Name |
3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-13-9-6-12(7-10-13)8-11-16-17(20)19-15-5-3-2-4-14(15)18-16/h2-11H,1H3,(H,19,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEMZEZEHPSCNX-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

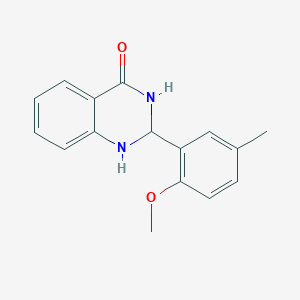


![2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole](/img/structure/B7564879.png)
![2-methyl-N-[1-(oxolan-2-yl)ethyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7564886.png)
![N-[(3,4-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564894.png)
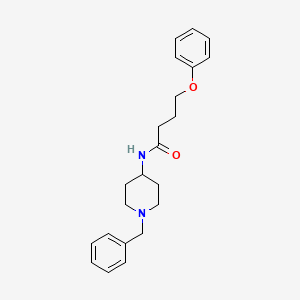
![N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7564902.png)

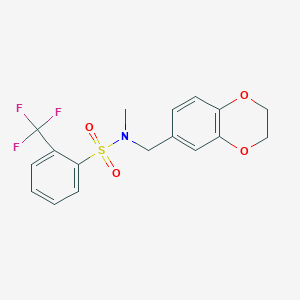
![N-[(2,6-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564919.png)
